5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Chemical Structure and Properties The compound 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at position 1 with a 4-(trifluoromethoxy)phenyl group, at position 4 with a carboxylic acid (-COOH), and at position 5 with an amino (-NH₂) group. The trifluoromethoxy (-OCF₃) substituent imparts significant electron-withdrawing and lipophilic characteristics, influencing both chemical reactivity and biological interactions.
For example, compound 23 (5-amino-1-(4-(N-benzylsulfamoyl)phenyl)-1H-pyrazole-4-carboxylic acid) was synthesized via hydrolysis of its ester derivative, yielding a 40% purified product with a melting point of 207–210°C .
Properties
IUPAC Name |
5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-7-3-1-6(2-4-7)17-9(15)8(5-16-17)10(18)19/h1-5H,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJWVZGKQPFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- (Ethoxymethylene)malononitrile : Serves as a Michael acceptor and precursor to the pyrazole ring.
- 4-(Trifluoromethoxy)phenylhydrazine : Provides the aryl hydrazine moiety needed for pyrazole ring formation.
Reaction Mechanism Overview
The general mechanism involves:
- Michael-type Addition : The aryl hydrazine nucleophilically attacks the activated double bond of (ethoxymethylene)malononitrile.
- Cyclization : Intramolecular cyclization leads to the formation of the pyrazole ring.
- Regioselective Formation : The reaction proceeds with excellent regioselectivity, yielding exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate.
- Hydrolysis to Carboxylic Acid : The nitrile group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Detailed Preparation Procedure
Synthesis of 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- Reagents : (Ethoxymethylene)malononitrile (1 equiv), 4-(trifluoromethoxy)phenylhydrazine (1.2 equiv).
- Solvent : Absolute ethanol or trifluoroethanol.
- Conditions : Reflux under nitrogen atmosphere for approximately 4 hours.
- Workup : After completion, the reaction mixture is cooled and purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
- Yield : Moderate to good yields reported, typically in the range of 60-70%.
Hydrolysis to this compound
- The nitrile group in the pyrazole-4-carbonitrile intermediate is converted to the carboxylic acid by acidic or basic hydrolysis.
- Typical conditions involve refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
- The product is isolated by filtration or extraction and purified by recrystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Time (hours) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of pyrazole-carbonitrile | (Ethoxymethylene)malononitrile + 4-(trifluoromethoxy)phenylhydrazine | Ethanol or trifluoroethanol | 4 | Reflux (ca. 78-80°C) | 60-70 | Nitrogen atmosphere; excellent regioselectivity |
| Hydrolysis of nitrile group | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Aqueous solvent | 2-6 | Reflux | 70-85 | Followed by acidification and purification |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Melting Point (Mp) : Used to assess purity and identity.
- Chromatography (TLC, UPLC-MS) : Monitors reaction progress and purity.
Research Findings and Notes
- The use of fluorinated alcohol solvents such as trifluoroethanol enhances the regioselectivity of pyrazole formation and can influence yield positively.
- The reaction proceeds without formation of regioisomeric or uncyclized side products, indicating a highly selective one-step process for the pyrazole ring construction.
- This synthetic route is advantageous for producing fluorinated pyrazole derivatives with potential applications in crop protection and pharmaceutical research.
- The mild reaction conditions and straightforward purification make this method suitable for scale-up and industrial applications.
Summary Table of Preparation Methods
| Parameter | Description |
|---|---|
| Starting Materials | (Ethoxymethylene)malononitrile, 4-(trifluoromethoxy)phenylhydrazine |
| Key Reaction Type | Michael addition followed by cyclization |
| Solvents Used | Ethanol, trifluoroethanol |
| Reaction Atmosphere | Nitrogen |
| Reaction Time | 0.5 to 4 hours (depending on aryl hydrazine) |
| Temperature | Reflux (~78-80°C) |
| Product Purification | Silica gel column chromatography with hexane/ethyl acetate gradient |
| Yield Range | 47% to 84% for pyrazole-carbonitriles; hydrolysis yields 70-85% |
| Analytical Techniques | NMR (^1H, ^13C, ^19F), MS, TLC, UPLC-MS, melting point |
| Advantages | High regioselectivity, mild conditions, scalable, applicable for fluorinated pyrazole synthesis |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The amino group can be converted to a nitro group, resulting in the formation of a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming an alkoxy derivative.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to effectively inhibit the activity of certain kinases associated with tumor growth. This inhibition can lead to reduced cell proliferation and increased sensitivity to other chemotherapeutic agents .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases, where it may reduce oxidative stress and inflammation in neuronal cells. These properties suggest potential therapeutic applications for conditions like Alzheimer's disease .
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been explored as a lead compound for developing new pesticides. Its trifluoromethoxy group enhances its biological activity against pests while potentially reducing toxicity to non-target organisms. Studies have indicated effective pest control with minimal environmental impact .
Herbicide Formulation
The compound's herbicidal properties have also been evaluated. Research shows that formulations containing this pyrazole derivative can effectively suppress weed growth in various crops without harming the crops themselves. This selectivity is crucial for sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical properties. For example, polymers derived from this compound have shown improved performance in high-temperature applications .
Nanomaterials Synthesis
Moreover, this compound has been used in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |
| Enzyme Inhibition | Inhibits kinases linked to tumor growth | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agricultural Science | Pesticide Development | Effective against pests with low environmental impact |
| Herbicide Formulation | Suppresses weed growth without harming crops | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Nanomaterials Synthesis | Unique optical/electronic properties |
Mechanism of Action
The mechanism by which 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Formulas
The table below compares the target compound with analogs differing in the phenyl ring substituents:
*Inferred formula based on structural analysis and supplier data .
Physicochemical Properties
- However, the carboxylic acid group (-COOH) may improve solubility in polar solvents .
Commercial Availability
Biological Activity
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 1232785-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 287.19 g/mol. The structure features a pyrazole ring, an amino group, and a trifluoromethoxy-substituted phenyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its role as a potential inhibitor of various enzymes and pathways involved in disease processes.
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses and cancer progression. A study demonstrated that modifications in the structure led to enhanced potency against this target, suggesting that the trifluoromethoxy group significantly influences binding affinity and selectivity .
2. Antiproliferative Effects
In vitro studies have shown that derivatives of the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell growth by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
3. Neuroprotective Properties
Emerging research points towards potential neuroprotective effects of pyrazole derivatives. The inhibition of specific kinases involved in neuroinflammation suggests that these compounds could mitigate neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound likely binds to the ATP-binding site of kinases like p38 MAPK, preventing substrate phosphorylation and downstream signaling.
- Apoptosis Induction : By modulating pathways such as the Bcl-2 family proteins, these compounds can promote programmed cell death in cancer cells.
- Neuroinflammation Modulation : The inhibition of pro-inflammatory cytokines through kinase pathways may contribute to neuroprotective effects.
Q & A
Q. What are the key synthetic routes for 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted phenylhydrazines, followed by hydrolysis. For example, hydrolysis of ethyl esters (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) using lithium hydroxide in aqueous ethanol under reflux yields the carboxylic acid derivative . Critical parameters include temperature control (reflux conditions), stoichiometry of base (e.g., 5:1 LiOH:ester ratio), and reaction time (2.5 hours) to achieve >90% conversion . Impurity profiles must be monitored via HPLC or LCMS to confirm purity (>95%) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- FTIR and NMR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) confirm functional groups. Aromatic protons in the 7.0–8.5 ppm range (¹H NMR) and trifluoromethoxy group signals (¹⁹F NMR, δ −58 ppm) validate substitution patterns .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves molecular geometry, with typical R factors <0.04. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing .
Advanced Research Questions
Q. How can SHELX software improve the refinement of crystallographic data for this compound?
SHELXL is critical for high-resolution refinement of small-molecule structures. Key steps include:
- Data scaling : Correct for absorption and radiation damage using SADABS .
- Hydrogen placement : Utilize HFIX commands to position NH₂ and COOH hydrogens.
- Twinned data handling : Apply TWIN/BASF commands for non-merohedral twinning, common in polar space groups (e.g., P2₁/c) .
Validation with PLATON or CHECKCIF ensures geometric accuracy (e.g., bond length ±0.002 Å) .
Q. How do computational studies (DFT) align with experimental data for structural and electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond angles, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Discrepancies in torsional angles (e.g., pyrazole-phenyl dihedral angles ±5°) may arise from crystal packing forces not modeled in gas-phase calculations. Hybrid approaches (e.g., ONIOM) incorporating solvent effects improve agreement with experimental IR and NMR spectra .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-trifluoromethoxyphenyl) on target binding using molecular docking (AutoDock Vina).
- Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies esterase-mediated hydrolysis as a liability in ethyl ester precursors, guiding carboxylate prodrug design .
- Crystallographic validation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes obscured by solution-phase assays .
Q. How are hydrogen-bonding patterns leveraged in co-crystal engineering?
Graph-set analysis (e.g., Etter’s rules) identifies robust synthons:
- R₂²(8) motifs : Carboxylic acid dimers dominate in anhydrous forms.
- R₁²(6) motifs : NH₂ groups form chains with solvent molecules (e.g., water or DMSO).
Thermodynamic stability is assessed via slurry experiments in solvent mixtures (e.g., ethanol/water) to isolate polymorphs .
Methodological Notes
- Purity optimization : Recrystallization from ethanol/water (1:3 v/v) removes residual LiCl from hydrolysis .
- Data reproducibility : Standardize crystallographic data collection at 150 K to minimize thermal motion artifacts .
- Contradiction mitigation : Cross-validate computational models with experimental SC-XRD and spectroscopic data to resolve ambiguities in tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
